D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3,5-difluorobenzoyl)-
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Overview
Description
D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3,5-difluorobenzoyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3,5-difluorobenzoyl)- involves multiple steps, starting with the preparation of the pteridine derivative. The key steps include:
Formation of the pteridine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pteridine ring.
Attachment of the benzoyl group: The pteridine core is then reacted with a benzoyl chloride derivative to introduce the benzoyl group.
Introduction of the glutamic acid moiety: Finally, the benzoyl-pteridine intermediate is coupled with D-glutamic acid under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3,5-difluorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or pteridine moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3,5-difluorobenzoyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in cancer research due to its structural similarity to known antineoplastic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3,5-difluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA or RNA: Modulating gene expression and cellular functions.
Affect cellular signaling: By interacting with receptors or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar pteridine structure.
Folic acid derivatives: Compounds with structural similarities that play roles in cellular metabolism.
Uniqueness
D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3,5-difluorobenzoyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzoyl moiety, in particular, distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
143955-02-6 |
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Molecular Formula |
C20H20F2N8O5 |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3,5-difluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20F2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t12-/m1/s1 |
InChI Key |
WLGUDGOIFDAKHG-GFCCVEGCSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3F)C(=O)N[C@H](CCC(=O)O)C(=O)O)F |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3F)C(=O)NC(CCC(=O)O)C(=O)O)F |
Origin of Product |
United States |
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